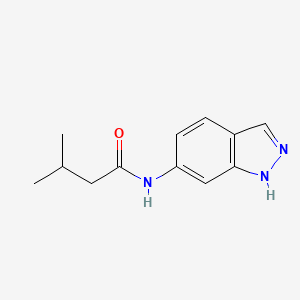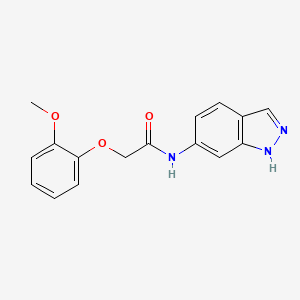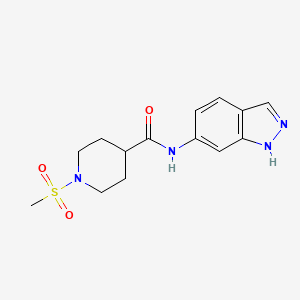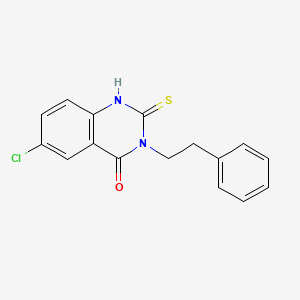
N-(1H-indazol-6-yl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-6-yl)-3-methylbutanamide, also known as N-Methyl-3-indazole-butanamide, is a novel compound that has recently been developed for its potential applications in scientific research. This compound is a heterocyclic amide, which is synthesized by condensation of 3-methylbutanoic acid and 1H-indazole-6-carboxylic acid. The structure of N-Methyl-3-indazole-butanamide consists of an indazole ring fused with a butanamide moiety, which produces a unique molecule with potential applications in scientific research.
Mecanismo De Acción
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide has been found to act as an inhibitor of several enzymes, such as COX-2, 5-LOX and 15-LOX. The compound binds to the active site of these enzymes, blocking their activity and preventing them from catalyzing the production of pro-inflammatory mediators. In addition, the compound has been found to have antioxidant properties, which help to protect cells from oxidative damage caused by free radicals.
Biochemical and Physiological Effects
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide has been found to have several biochemical and physiological effects. The compound has been found to inhibit the activity of several enzymes, including COX-2, 5-LOX, and 15-LOX. In addition, the compound has been found to have anti-inflammatory and antioxidant properties, which help to reduce inflammation and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a relatively simple reaction. In addition, the compound has been found to be a potent inhibitor of several enzymes, making it a useful tool for studying the effects of these enzymes. However, the compound is not yet widely available and is still in the early stages of development, which limits its use in laboratory experiments.
Direcciones Futuras
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide is a novel compound with potential applications in scientific research. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further research. Future research should focus on the development of more effective and stable forms of the compound, as well as exploring its potential applications in the treatment of inflammatory diseases. In addition, further research should focus on developing methods to synthesize the compound more efficiently and cost-effectively. Finally, further research should focus on the compound’s potential to act as an inhibitor of other enzymes, such as proteases and phosphatases.
Métodos De Síntesis
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide can be synthesized through a condensation reaction of 3-methylbutanoic acid and 1H-indazole-6-carboxylic acid. This reaction can be carried out in an aqueous medium at a temperature of 80-90°C for 2-3 hours. The final product is a white crystalline solid with a melting point of 86-87°C.
Aplicaciones Científicas De Investigación
N-(1H-indazol-6-yl)-3-methylbutanamidendazole-butanamide has been developed for its potential applications in scientific research. The compound has been found to be a potent inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 15-lipoxygenase (15-LOX). In addition, the compound has been found to be a strong inhibitor of inflammation and oxidative stress, making it a promising candidate for use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(1H-indazol-6-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)5-12(16)14-10-4-3-9-7-13-15-11(9)6-10/h3-4,6-8H,5H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBXMMJSLCIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6577129.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6577151.png)
![3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577161.png)
![3-methyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide](/img/structure/B6577168.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)




![6-chloro-2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B6577235.png)
